2-Amino-4,5-dimethoxybenzaldehyde chemical properties
2-Amino-4,5-dimethoxybenzaldehyde chemical properties
An In-Depth Technical Guide to 2-Amino-4,5-dimethoxybenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery
Abstract
2-Amino-4,5-dimethoxybenzaldehyde, also known as 6-aminoveratric aldehyde, is a polysubstituted aromatic aldehyde of significant interest to the pharmaceutical and fine chemical industries. Its unique arrangement of an aldehyde, a primary amine, and two electron-donating methoxy groups on a benzene ring makes it a versatile and highly reactive precursor for the synthesis of complex heterocyclic scaffolds. This guide provides a comprehensive technical overview of its chemical properties, a plausible and detailed synthetic protocol, spectroscopic characterization, key chemical transformations, and its pivotal role as a building block in drug development, most notably in the synthesis of the antihypertensive agent Prazosin. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel pharmacologically active molecules.
Molecular Overview and Physicochemical Properties
2-Amino-4,5-dimethoxybenzaldehyde is characterized by a trifunctional aromatic core. The ortho-relationship of the amino and aldehyde groups is a key structural feature, enabling intramolecular cyclization reactions to form nitrogen-containing heterocycles. The methoxy groups at the 4 and 5 positions activate the aromatic ring, enhancing its nucleophilicity and influencing the regioselectivity of further electrophilic substitution reactions.[1]
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 2-amino-4,5-dimethoxybenzaldehyde | [2] |
| Synonyms | 6-aminoveratric aldehyde, 6-aminoveratraldehyde | [2] |
| CAS Number | 22608-87-3 | [2] |
| Molecular Formula | C₉H₁₁NO₃ | [2] |
| Molecular Weight | 181.19 g/mol | [1][2] |
| SMILES | COC1=C(C=C(C(=C1)C=O)N)OC | [2] |
| InChIKey | FLTCPRADVSSLDM-UHFFFAOYSA-N |[2] |
Physicochemical Data
Experimental physicochemical data for 2-Amino-4,5-dimethoxybenzaldehyde is not extensively reported in peer-reviewed literature. The data presented below is based on computational predictions from chemical databases and typical properties of analogous compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value / Recommended Practice | Reference |
|---|---|---|
| Appearance | Expected to be a yellow or off-white crystalline solid | [3] |
| Melting Point | Data not available in the literature. | |
| Boiling Point | Data not available in the literature. | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, DMSO, and chlorinated solvents. | [3] |
| Storage | Store at 2-8°C under an inert atmosphere, sealed from light and moisture. |[1] |
Synthesis and Purification
Caption: Proposed synthesis of 2-Amino-4,5-dimethoxybenzaldehyde.
Experimental Protocol: Proposed Synthesis
Causality and Rationale: The choice of a nitration/reduction sequence is predicated on the high reliability and predictability of these reactions. The electron-donating methoxy groups strongly activate the aromatic ring towards electrophilic substitution. The primary directing influence comes from the methoxy group at position 3 (para to the aldehyde), which directs the incoming electrophile (the nitronium ion, NO₂⁺) to its ortho position (C2), which is sterically accessible. The subsequent reduction of the nitro group is a standard transformation, for which tin(II) chloride is a classic and effective reagent that is chemoselective for the nitro group in the presence of the aldehyde.
Step 1: Nitration of 3,4-Dimethoxybenzaldehyde
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Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid (H₂SO₄) to 0°C in an ice-salt bath.
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Dissolution: Slowly add 10.0 g of 3,4-dimethoxybenzaldehyde to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 5°C. Stir until a clear solution is obtained.
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Nitrating Mixture: Prepare a nitrating mixture by adding 4.5 mL of concentrated nitric acid (HNO₃) to 10 mL of concentrated sulfuric acid, pre-cooled to 0°C.
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Reaction: Add the cold nitrating mixture dropwise to the solution of the aldehyde over 30-45 minutes. Meticulously maintain the reaction temperature between 0°C and 5°C throughout the addition.
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Quenching: After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour. Pour the reaction mixture slowly over a large volume of crushed ice with vigorous stirring.
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Isolation: The yellow precipitate of 2-Nitro-4,5-dimethoxybenzaldehyde is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.
Step 2: Reduction of 2-Nitro-4,5-dimethoxybenzaldehyde
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Setup: To a round-bottom flask, add the dried 2-Nitro-4,5-dimethoxybenzaldehyde (assume ~12.0 g from the previous step), 200 mL of ethanol, and 35.0 g of tin(II) chloride dihydrate (SnCl₂·2H₂O).
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Reaction: Heat the mixture to 70°C with stirring. Slowly add 50 mL of concentrated hydrochloric acid (HCl) dropwise. The reaction is exothermic; control the addition rate to maintain a gentle reflux. After the addition, maintain the reflux for 3-4 hours until TLC analysis indicates the complete consumption of the starting material.
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Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture by adding a saturated sodium bicarbonate (NaHCO₃) solution or concentrated ammonium hydroxide until the pH is ~8. Be cautious of gas evolution. A precipitate of tin salts will form.
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Extraction: Filter the mixture to remove the tin salts. Extract the aqueous filtrate multiple times with ethyl acetate or dichloromethane.
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 2-Amino-4,5-dimethoxybenzaldehyde can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
Spectroscopic and Analytical Characterization
Structural confirmation of the synthesized product is achieved through a combination of spectroscopic methods. While experimental spectra are not widely published, the expected signals can be reliably predicted.
Table 3: Predicted Spectroscopic Data for 2-Amino-4,5-dimethoxybenzaldehyde
| Technique | Predicted Signals and Features |
|---|---|
| ¹H NMR | δ ~9.7 ppm (s, 1H): Aldehyde proton (-CHO).δ ~7.0 ppm (s, 1H): Aromatic proton at C6.δ ~6.3 ppm (s, 1H): Aromatic proton at C3.δ ~5.0-6.0 ppm (br s, 2H): Amino protons (-NH₂).δ ~3.9 ppm (s, 3H): Methoxy protons (-OCH₃).δ ~3.8 ppm (s, 3H): Methoxy protons (-OCH₃). |
| ¹³C NMR | δ ~190 ppm: Aldehyde carbonyl carbon (C=O).δ ~155-160 ppm: Aromatic carbons attached to oxygen (C4, C5).δ ~140-145 ppm: Aromatic carbon attached to the amino group (C2).δ ~110-120 ppm: Aromatic carbons (C1, C6).δ ~95-105 ppm: Aromatic carbon (C3).δ ~56 ppm: Methoxy carbons (-OCH₃). |
| IR (cm⁻¹) | 3450-3300 cm⁻¹: N-H stretching (two bands for primary amine).2950-2850 cm⁻¹: C-H stretching (aliphatic and aromatic).2820, 2720 cm⁻¹: Aldehyde C-H stretching (Fermi doublet).1680-1660 cm⁻¹: C=O stretching (aldehyde).1620-1580 cm⁻¹: N-H bending and C=C aromatic stretching.1270-1200, 1050-1020 cm⁻¹: C-O stretching (aryl ethers). |
| Mass Spec. | [M]⁺: Expected at m/z = 181.07. |
Chemical Reactivity and Key Transformations
The synthetic utility of 2-Amino-4,5-dimethoxybenzaldehyde stems from the cooperative reactivity of its functional groups. The electron-rich aromatic ring is primed for electrophilic attack, while the amine and aldehyde groups are ideal partners for condensation and cyclization reactions.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that forms tetrahydroisoquinoline or tetrahydro-β-carboline ring systems. It involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which is then attacked by the electron-rich aryl ring to induce cyclization.[4][5] While 2-Amino-4,5-dimethoxybenzaldehyde itself is the aldehyde component, its derivatives (e.g., after conversion to a phenylethylamine) or its use in reactions with amino acids can lead to related heterocyclic scaffolds crucial in alkaloid synthesis. The presence of the amine and aldehyde on the same ring allows for intramolecular variations or condensation with other bifunctional molecules.
Caption: Mechanism of the Pictet-Spengler reaction.
Synthesis of Quinazoline Scaffolds: The Prazosin Core
A paramount application of 2-Amino-4,5-dimethoxybenzaldehyde is in the synthesis of the quinazoline ring system, which forms the core of the antihypertensive drug Prazosin.[6][7] The synthesis typically begins with the conversion of the benzaldehyde to a nitrile or an ester, followed by cyclization. For instance, the related intermediate, methyl 2-amino-4,5-dimethoxybenzoate, is a direct precursor.[8] This amino-ester can be condensed with reagents like thiourea to build the quinazoline ring.
Caption: Key transformations from the aldehyde to the Prazosin scaffold.
Applications in Medicinal Chemistry and Drug Development
The structural motifs accessible from 2-Amino-4,5-dimethoxybenzaldehyde are prevalent in a wide range of biologically active compounds.
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Antihypertensive Agents: As detailed, it is a critical starting point for Prazosin, an α₁-adrenergic blocker used to treat high blood pressure.[6] The 6,7-dimethoxyquinazoline core is essential for its pharmacological activity.
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Central Nervous System (CNS) Agents: The compound serves as a building block for various psychoactive compounds and agents targeting the CNS.[1] The dimethoxy-substituted phenethylamine scaffold, which can be derived from this aldehyde, is found in numerous neurologically active molecules.
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Serotonin Receptor Ligands: The electron-rich nature of the molecule makes it an attractive scaffold for designing ligands that can interact with serotonin receptors, which are important targets for treating depression, anxiety, and other psychiatric disorders.[1]
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Combinatorial Chemistry: Its bifunctional nature allows it to be used as a versatile scaffold in combinatorial chemistry to generate libraries of novel heterocyclic compounds for high-throughput screening and drug discovery campaigns.
Safety, Handling, and Storage
As a laboratory chemical, 2-Amino-4,5-dimethoxybenzaldehyde requires careful handling. The following information is based on data for structurally similar compounds and general laboratory safety principles.
Table 4: Hazard Identification and Safe Handling
| Parameter | Description |
|---|---|
| GHS Pictograms | GHS07 (Exclamation Mark) |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Measures | P261: Avoid breathing dust/fume.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Prevent contact with skin, eyes, and clothing. |
| Storage | Store in a tightly sealed container in a cool (2-8°C), dry, and dark place. |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |
Conclusion
2-Amino-4,5-dimethoxybenzaldehyde is a high-value synthetic intermediate whose chemical properties are dictated by the interplay of its amine, aldehyde, and methoxy functionalities. While detailed experimental data in the public domain is limited, its synthetic utility is well-established through its application in the construction of complex, pharmacologically relevant molecules like Prazosin. Its capacity to undergo cyclization reactions to form quinazolines and participate in transformations like the Pictet-Spengler reaction makes it a cornerstone building block for medicinal chemists. Further exploration of its reactivity will undoubtedly lead to the discovery of novel therapeutic agents.
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